5-Methyl-2-(piperidin-4-yl)pyridine

描述

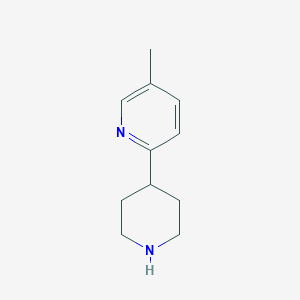

5-Methyl-2-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 2-position. This structure combines the aromaticity of pyridine with the conformational flexibility and basicity of the piperidine ring, making it a versatile scaffold in medicinal chemistry and drug design. The compound’s synthesis, as reported in a 2021 study, involves nucleophilic aromatic amination mediated by alkali metal hydrides, yielding 86% efficiency for the analogous 5-methyl-2-(piperidin-1-yl)pyridine .

属性

分子式 |

C11H16N2 |

|---|---|

分子量 |

176.26 g/mol |

IUPAC 名称 |

5-methyl-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 |

InChI 键 |

LVSCTTDQRVNYDZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C=C1)C2CCNCC2 |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Piperidine Position: The substitution at piperidin-4-yl (vs. For example, Au(III) complexes with 2-arylpyridines demonstrate that substituent positions modulate metal-chelation properties .

- Substituent Effects : Bromine at the 5-position (as in 5-bromo-2-(piperidin-4-yl)pyridine) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Salt Forms : Hydrochloride derivatives (e.g., 5-methyl-2-(piperidin-4-yloxy)pyridine HCl) improve solubility, critical for pharmaceutical formulations .

Key Findings :

- AChE Inhibition: Pyridine-piperidine hybrids, such as those derived from donepezil, exhibit potent AChE inhibition (IC₅₀ ~20 nM) and Aβ aggregation suppression (72.4% inhibition at 20 μM) .

- Metal Chelation : Derivatives like 5-carboxy-2-(4-carboxyphenyl)pyridine form stable complexes with transition metals (e.g., Au(III)), enabling applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。